molecular formula C6H10ClN3O2S B2799900 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide CAS No. 2167163-78-0

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B2799900
CAS No.: 2167163-78-0
M. Wt: 223.68
InChI Key: AKNMWUMVGQLNHO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, two methyl groups at positions 1 and 5, and a sulfonamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide typically involves the chloromethylation of 1,5-dimethylpyrazole followed by sulfonamide formation. One common method involves the reaction of 1,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to introduce the chloromethyl group . The resulting intermediate is then treated with sulfonamide reagents under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfonic acid derivatives.

Scientific Research Applications

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of both the chloromethyl and sulfonamide groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMWUMVGQLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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